N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide
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Overview
Description
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide (CPBY) is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Mechanism of Action
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been shown to have anti-inflammatory and neuroprotective effects. N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide. One potential direction is to further explore its anti-cancer properties and develop N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide-based therapies for cancer treatment. Another potential direction is to investigate its potential applications in neurodegenerative diseases, such as Alzheimer's disease. Additionally, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide could be used as a building block for the synthesis of new materials with specific properties. Overall, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has the potential to be a valuable tool for scientific research and has a range of potential applications in various fields.
Synthesis Methods
The synthesis of N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide involves the reaction of 3-chloro-4-pyridinemethanol and 4-pyridinemethanamine with but-2-ynoic acid in the presence of a base catalyst. The reaction yields N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide as a white solid with a purity of over 99%.
Scientific Research Applications
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been tested for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells. In organic synthesis, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been used as a reagent for the synthesis of complex molecules. In material science, N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide has been used as a building block for the construction of functional materials.
properties
IUPAC Name |
N-[(3-chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-2-3-16(21)20(11-13-4-7-18-8-5-13)12-14-6-9-19-10-15(14)17/h4-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNPILGXHIFCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC=NC=C1)CC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide |
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